An In-depth Technical Guide to 5-(2-Thienyl)-3-isoxazolecarbonyl Chloride: Properties, Synthesis, and Applications
An In-depth Technical Guide to 5-(2-Thienyl)-3-isoxazolecarbonyl Chloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Versatile Heterocyclic Building Block
In the landscape of modern medicinal chemistry and drug discovery, heterocyclic compounds form the bedrock of numerous therapeutic agents. Among these, the isoxazole scaffold has emerged as a privileged structure, prized for its metabolic stability and ability to engage in a wide array of biological interactions. This guide focuses on a particularly intriguing derivative: 5-(2-Thienyl)-3-isoxazolecarbonyl chloride. The strategic fusion of the isoxazole and thiophene rings, both of which are prominent pharmacophores, imbues this molecule with a unique electronic and steric profile, making it a highly valuable intermediate for the synthesis of novel bioactive compounds. This document serves as a comprehensive technical resource, consolidating available data and providing expert-driven insights into the chemical properties, synthesis, and potential applications of this important, yet not extensively documented, chemical entity.
Molecular Identity and Physicochemical Profile
Structural Elucidation and Key Identifiers
5-(2-Thienyl)-3-isoxazolecarbonyl chloride is a bifunctional molecule featuring a central isoxazole ring substituted with a thiophene group at the 5-position and a reactive carbonyl chloride group at the 3-position.
Molecular Structure:
Figure 1: Chemical structure of 5-(2-Thienyl)-3-isoxazolecarbonyl chloride.
Table 1: Physicochemical Properties (Predicted and Inferred)
| Property | Value | Source/Method |
| Molecular Formula | C₈H₄ClNO₂S | Calculated |
| Molecular Weight | 213.64 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | Inferred from similar acyl chlorides |
| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, Toluene); Reacts with protic solvents (e.g., water, alcohols) | Inferred from chemical reactivity |
| Stability | Moisture-sensitive; handle under inert atmosphere | Inferred from the reactivity of acyl chlorides |
Synthesis and Reactivity
The primary route to 5-(2-Thienyl)-3-isoxazolecarbonyl chloride involves the chlorination of its corresponding carboxylic acid. This transformation is a cornerstone of organic synthesis, enabling the activation of the carboxyl group for subsequent nucleophilic acyl substitution reactions.
Synthesis of the Precursor: 5-(2-Thienyl)-3-isoxazolecarboxylic Acid
The synthesis of the carboxylic acid precursor is a critical first step. While various methods for isoxazole synthesis exist, a common approach involves the [3+2] cycloaddition of a nitrile oxide with an alkyne.
Figure 2: A plausible synthetic pathway to 5-(2-Thienyl)-3-isoxazolecarboxylic acid.
Conversion to 5-(2-Thienyl)-3-isoxazolecarbonyl Chloride
The conversion of the carboxylic acid to the highly reactive acyl chloride is typically achieved using standard chlorinating agents. The choice of reagent can influence the reaction conditions and the purity of the final product.
General Reaction Scheme:
Figure 3: General transformation of the carboxylic acid to the acyl chloride.
Experimental Protocol: Synthesis using Thionyl Chloride
This protocol is a generalized procedure based on established methods for acyl chloride synthesis.[1] Optimization may be required for this specific substrate.
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Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a gas outlet connected to a scrubber (containing aqueous NaOH), add 5-(2-Thienyl)-3-isoxazolecarboxylic acid (1.0 eq).
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Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (SOCl₂, 2-5 eq) and a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
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Reaction: Heat the reaction mixture to reflux (approximately 79 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂) and by thin-layer chromatography (TLC) until the starting material is consumed.
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Work-up: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The crude 5-(2-Thienyl)-3-isoxazolecarbonyl chloride, which is often used directly in the next step, can be further purified by vacuum distillation if necessary.
Causality Behind Experimental Choices:
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Excess Thionyl Chloride: Using an excess of the chlorinating agent ensures the complete conversion of the carboxylic acid.
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DMF Catalyst: DMF acts as a catalyst by forming a Vilsmeier-Haack type intermediate, which is more reactive towards the carboxylic acid.
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Inert Atmosphere: The high reactivity of thionyl chloride and the product acyl chloride with moisture necessitates the use of an inert atmosphere to prevent hydrolysis.
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Scrubber: The reaction produces acidic and toxic gases (HCl and SO₂) which must be neutralized in a basic scrubber.
Reactivity Profile
The primary utility of 5-(2-Thienyl)-3-isoxazolecarbonyl chloride lies in its high reactivity as an electrophile in nucleophilic acyl substitution reactions. This allows for the facile synthesis of a variety of derivatives.
Key Reactions:
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Amide Formation: Reaction with primary or secondary amines in the presence of a base (e.g., triethylamine or pyridine) yields the corresponding amides. This is a crucial reaction for introducing the isoxazole scaffold into peptide-like structures or for creating libraries of potential drug candidates.
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Ester Formation: Reaction with alcohols, typically in the presence of a non-nucleophilic base, produces esters.
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Friedel-Crafts Acylation: The acyl chloride can be used to acylate electron-rich aromatic or heteroaromatic rings in the presence of a Lewis acid catalyst.
Figure 4: Key reactions of 5-(2-Thienyl)-3-isoxazolecarbonyl chloride.
Spectroscopic Characterization (Predicted)
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | - Thiophene Protons: Three distinct signals in the aromatic region (δ 7.0-8.0 ppm), likely showing characteristic coupling patterns (doublet, doublet of doublets, or triplet).- Isoxazole Proton: A singlet for the proton at the 4-position of the isoxazole ring, typically in the range of δ 6.5-7.5 ppm. |
| ¹³C NMR | - Carbonyl Carbon: A signal in the downfield region, characteristic of an acyl chloride (δ 160-170 ppm).- Isoxazole and Thiophene Carbons: Multiple signals in the aromatic region (δ 100-160 ppm). |
| IR Spectroscopy | - C=O Stretch (Acyl Chloride): A strong, sharp absorption band at a high frequency, typically in the range of 1780-1820 cm⁻¹.- C=N Stretch (Isoxazole): A medium intensity band around 1600-1650 cm⁻¹.- Thiophene and Isoxazole Ring Vibrations: Multiple bands in the fingerprint region. |
| Mass Spectrometry | - Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound, showing a characteristic isotopic pattern due to the presence of chlorine (M⁺ and M+2 in an approximate 3:1 ratio) and sulfur (M⁺, M+1, and M+2). |
Applications in Drug Discovery and Medicinal Chemistry
The 5-(2-thienyl)-3-isoxazole scaffold is a promising motif in drug discovery. The thiophene ring can act as a bioisostere for a phenyl ring, offering modulated lipophilicity and metabolic stability. The isoxazole core provides a rigid framework for orienting substituents and can participate in hydrogen bonding and other non-covalent interactions with biological targets.
Derivatives of 5-(thiophen-2-yl)isoxazoles have shown potential as anti-cancer agents .[4] The carbonyl chloride functionality serves as a key handle to readily synthesize a diverse library of amide and ester derivatives for structure-activity relationship (SAR) studies. For example, amidation with various amines can explore the chemical space around the core scaffold to optimize binding to target proteins.
Safety and Handling
5-(2-Thienyl)-3-isoxazolecarbonyl chloride, as an acyl chloride, is expected to be a corrosive and moisture-sensitive compound. Proper handling procedures are essential to ensure laboratory safety.
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Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
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Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture.
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In case of exposure:
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Skin contact: Immediately wash the affected area with copious amounts of water.
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Eye contact: Immediately flush eyes with plenty of water for at least 15 minutes.
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Inhalation: Move to fresh air.
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In all cases of exposure, seek immediate medical attention.
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Conclusion
5-(2-Thienyl)-3-isoxazolecarbonyl chloride represents a valuable and versatile building block for the synthesis of novel heterocyclic compounds with potential applications in drug discovery. Its synthesis from the corresponding carboxylic acid is straightforward using standard chlorinating agents. The high reactivity of the acyl chloride functionality allows for the facile introduction of a wide range of substituents, making it an ideal intermediate for the generation of compound libraries for biological screening. While specific data for this compound is limited, its chemical properties and reactivity can be reliably inferred from the well-established chemistry of isoxazoles and acyl chlorides. Further research into the synthesis and applications of this compound is warranted to fully explore its potential in medicinal chemistry.
References
- Kumar, A. S. C., et al. (2009). Synthesis and in vitro antiproliferative activity of novel 1-benzhydrylpiperazine derivatives against human cancer cell lines. European Journal of Medicinal Chemistry, 44(3), 1223-1229.
- Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Science Arena Publications, Specialty Journal of Chemistry, 2018, 3(2), 1-10.
- Synthesis and Characterization of Some New 1-(3-(heterocyclic-2- yl)-4,5-dihydroisoxazol-5-yl)Pentane-1,2,3,4,5-Pentaol Derivatives from New Chalcone.
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Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011, December 3). Master Organic Chemistry. Retrieved from [Link]
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- 1. masterorganicchemistry.com [masterorganicchemistry.com]
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